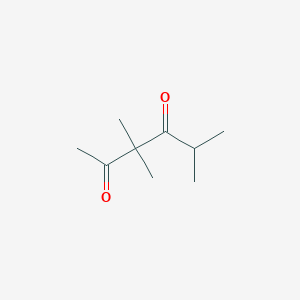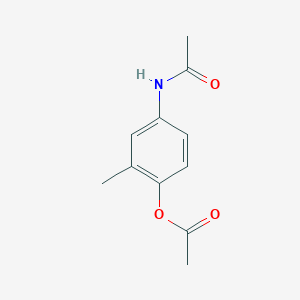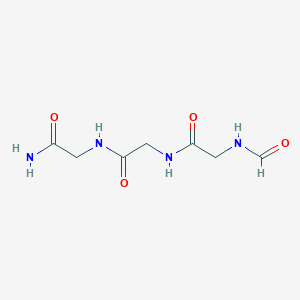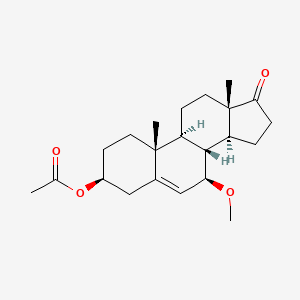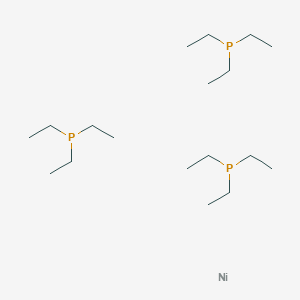
1-(Butoxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butoxymethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a butoxymethyl group attached to the nitrogen atom of the piperidine ring. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Butoxymethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The use of catalysts such as molybdenum disulfide can enhance the efficiency of the reaction. Additionally, the process may involve multiple purification steps, including distillation and crystallization, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Butoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Butoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Butoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Butoxymethyl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Known for its bio-enhancing properties and use in traditional medicine.
Piperidine: A basic structure used in the synthesis of various pharmaceuticals.
Piperidine N-oxide: An oxidized form with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the butoxymethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
39931-19-6 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(butoxymethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2-10H2,1H3 |
Clave InChI |
IHVXBLLYUDTMIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



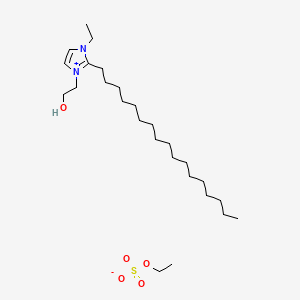
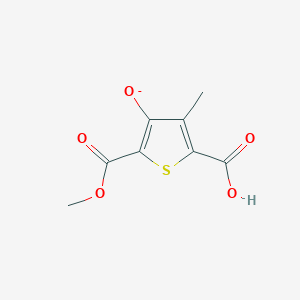
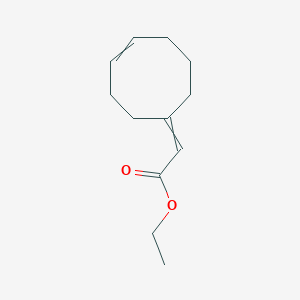
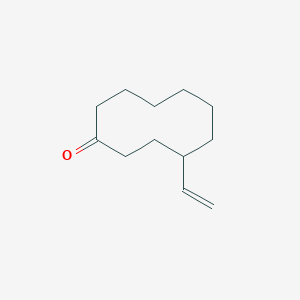
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
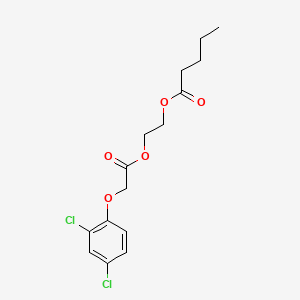
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
